molecular formula C9H20N2O B1476938 1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol CAS No. 1864358-67-7

1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol

Cat. No.: B1476938
CAS No.: 1864358-67-7
M. Wt: 172.27 g/mol
InChI Key: OHYNWLOTTLBZIN-UHFFFAOYSA-N
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Description

1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2-aminoethyl)piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)9-4-2-3-6-11(9)7-5-10/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYNWLOTTLBZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol, a compound featuring a piperidine scaffold with an aminoethyl substituent, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H20N2O\text{C}_{9}\text{H}_{20}\text{N}_{2}\text{O}

This structure includes a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound may act as a ligand for sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Enzyme Interaction : It has been shown to influence the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that can modulate inflammatory processes .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest potential applications in treating infections caused by these pathogens .

Anti-inflammatory Effects

In studies involving animal models, the compound has shown promise in reducing inflammation. For instance, it demonstrated significant analgesic effects and reduced inflammatory markers in models of rheumatoid arthritis and acute pancreatitis . The modulation of sEH activity is believed to be a crucial mechanism behind these effects.

Case Studies and Research Findings

  • Study on Pain Modulation : A study reported that compounds similar to this compound exhibited superior analgesic effects compared to traditional NSAIDs by lowering prostaglandin levels through sEH inhibition .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various piperidine derivatives and found that those with aminoethyl substitutions had enhanced activity against common bacterial strains, highlighting their potential as therapeutic agents .
  • Cancer Research : Recent investigations into piperidine derivatives have suggested their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.